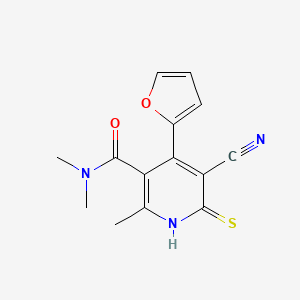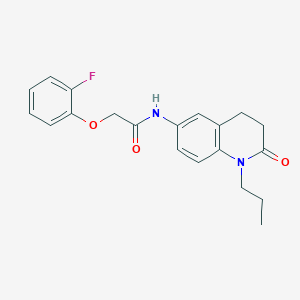![molecular formula C22H22ClFN4O2S B2610572 N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1206987-41-8](/img/structure/B2610572.png)
N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzamide core, an imidazole ring, and a chlorofluorophenyl group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal and ammonia or primary amines in the presence of an acid catalyst.
Introduction of the Chlorofluorophenyl Group: This step involves the reaction of 2-chloro-4-fluoroaniline with a suitable carbonyl compound to form the corresponding carbamate.
Thioether Formation: The carbamate is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with Benzamide: Finally, the synthesized intermediate is coupled with N-butylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound may exhibit activity against certain diseases. Researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用機序
The mechanism by which N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting or modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or active sites in proteins, while the chlorofluorophenyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
N-butylbenzamide: A simpler analog lacking the imidazole and chlorofluorophenyl groups.
4-(2-mercapto-1H-imidazol-1-yl)benzamide: Similar structure but without the butyl and chlorofluorophenyl groups.
2-chloro-4-fluorophenylcarbamate: Contains the chlorofluorophenyl group but lacks the imidazole and benzamide moieties.
Uniqueness
N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the imidazole ring and the chlorofluorophenyl group enhances its versatility in chemical synthesis and potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
特性
IUPAC Name |
N-butyl-4-[2-[2-(2-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2S/c1-2-3-10-25-21(30)15-4-7-17(8-5-15)28-12-11-26-22(28)31-14-20(29)27-19-9-6-16(24)13-18(19)23/h4-9,11-13H,2-3,10,14H2,1H3,(H,25,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTALURZVJKTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(1-benzylpiperidin-4-yl)methyl]-N-(5-chloro-2-methylphenyl)ethanediamide](/img/structure/B2610493.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)



![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)


![3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One](/img/structure/B2610505.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2610506.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2610512.png)
![3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2610513.png)
